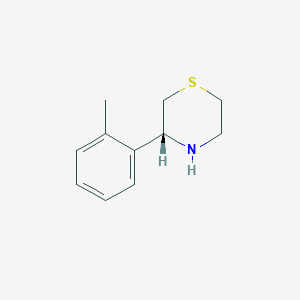![molecular formula C27H23N3O6 B2634406 methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate CAS No. 1115948-99-6](/img/structure/B2634406.png)
methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is a complex organic compound that features a quinoline core, a benzodioxin moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Coupling Reactions: The benzodioxin moiety is then coupled with the quinoline core using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzodioxin moiety could interact with hydrophobic pockets, while the quinoline core could participate in π-π stacking interactions with aromatic residues.
類似化合物との比較
Similar Compounds
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]propanoate: Similar structure but with a propanoate ester instead of an acetate.
Ethyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is unique due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
特性
IUPAC Name |
methyl 2-[6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-phenylquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-33-26(31)16-36-24-15-22(17-5-3-2-4-6-17)30-21-9-7-18(13-20(21)24)28-27(32)29-19-8-10-23-25(14-19)35-12-11-34-23/h2-10,13-15H,11-12,16H2,1H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTITDNMQIAATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/new.no-structure.jpg)
![2-chloro-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)
![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)



![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)
![5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2634339.png)

![3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634343.png)
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)

